molecular formula C17H27NO3 B14372721 N-(3,4-Diethoxy-5-methylphenyl)hexanamide CAS No. 90257-45-7

N-(3,4-Diethoxy-5-methylphenyl)hexanamide

Cat. No.: B14372721
CAS No.: 90257-45-7
M. Wt: 293.4 g/mol
InChI Key: MOLMIHNWEMLLSR-UHFFFAOYSA-N
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Description

N-(3,4-Diethoxy-5-methylphenyl)hexanamide is an organic compound belonging to the class of amides It is characterized by the presence of a hexanamide group attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Diethoxy-5-methylphenyl)hexanamide typically involves the reaction of 3,4-diethoxy-5-methylbenzoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Diethoxy-5-methylphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3,4-Diethoxy-5-methylphenyl)hexanamide has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving amides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)hexanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Hexanamide: A simpler amide with a hexanoyl group.

    N-(3-methylphenyl)hexanamide: Similar structure but lacks the ethoxy groups.

    N,N-dimethylhexanamide: Contains two methyl groups on the nitrogen atom.

Uniqueness

N-(3,4-Diethoxy-5-methylphenyl)hexanamide is unique due to the presence of both ethoxy and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

90257-45-7

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

N-(3,4-diethoxy-5-methylphenyl)hexanamide

InChI

InChI=1S/C17H27NO3/c1-5-8-9-10-16(19)18-14-11-13(4)17(21-7-3)15(12-14)20-6-2/h11-12H,5-10H2,1-4H3,(H,18,19)

InChI Key

MOLMIHNWEMLLSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC(=C(C(=C1)C)OCC)OCC

Origin of Product

United States

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